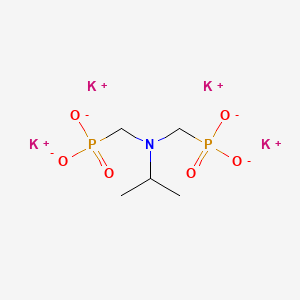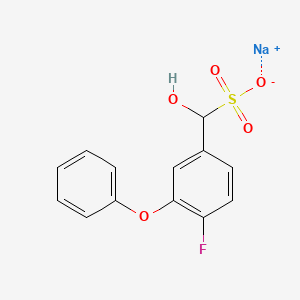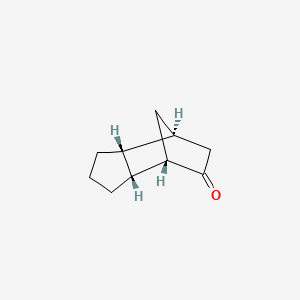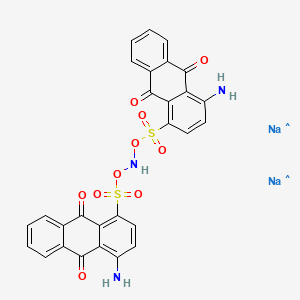
Disodium 1,1'-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two sodium ions, an imino group, and multiple aromatic rings with sulphonate groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) typically involves the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid with an appropriate imino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or filtration techniques to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the use of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Disodium 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate
- Disodium iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) distinct in its applications and effects.
Propriétés
Numéro CAS |
85305-22-2 |
|---|---|
Formule moléculaire |
C28H17N3Na2O10S2 |
Poids moléculaire |
665.6 g/mol |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)42(36,37)40-31-41-43(38,39)20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;/h1-12,31H,29-30H2;; |
Clé InChI |
DWIJVXGEELMOKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)ONOS(=O)(=O)C4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


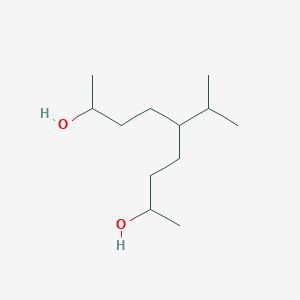

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)



